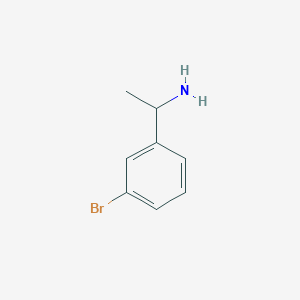

1-(3-Bromophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938837 | |

| Record name | 1-(3-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74877-08-0, 176707-77-0 | |

| Record name | 3-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromophenyl)ethanamine synthesis from 3'-bromoacetophenone

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)ethanamine from 3'-Bromoacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 3'-bromoacetophenone into this compound, a valuable chiral building block and intermediate in pharmaceutical development. We delve into the core principles and practical execution of reductive amination, presenting a critical analysis of various methodologies, including direct and indirect approaches, classical named reactions, and state-of-the-art asymmetric syntheses. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a field-proven perspective. Detailed, self-validating protocols, comparative data, and mechanistic diagrams are included to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.

Introduction: Strategic Importance of this compound

This compound is a key structural motif found in numerous biologically active compounds. Its chirality and the presence of a bromine handle for further functionalization (e.g., via cross-coupling reactions) make it a highly versatile intermediate in the synthesis of complex molecular architectures.[1][2] The starting material, 3'-bromoacetophenone (CAS 2142-63-4), is a readily available commercial compound, making this transformation economically significant for process chemistry and drug development pipelines.[1][2][3] This guide focuses on the most prevalent and effective method for this conversion: reductive amination.

The Core Transformation: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[4] The overall process involves two key steps: the formation of a C=N bond through condensation of the ketone with an amine source, followed by the reduction of this bond to the desired amine.

The general workflow can be visualized as follows:

Sources

An In-depth Technical Guide to 1-(3-Bromophenyl)ethanamine: Structure, Isomerism, and Chiral Applications

Foreword: The Significance of Chiral Amines

In the landscape of modern drug discovery and fine chemical synthesis, chiral amines serve as indispensable building blocks. Their stereochemical configuration is often pivotal to the biological activity and safety profile of pharmaceutical compounds. Among these, 1-(3-Bromophenyl)ethanamine stands out as a versatile intermediate, prized for its unique electronic and steric properties conferred by the bromine substituent on the phenyl ring. This guide provides a comprehensive exploration of this compound, delving into its core structural features, the nuances of its isomeric forms, and the critical methodologies for its synthesis and chiral resolution. Our objective is to furnish researchers and developers with the foundational knowledge and practical insights required to effectively harness this molecule in their scientific endeavors.

Part 1: The Core Molecule: this compound

Structural Formula and Physicochemical Properties

This compound is an organic compound featuring a phenyl ring substituted with a bromine atom at the meta (3-) position and an aminoethyl group at the 1-position. The molecular formula is C8H10BrN.[1] The presence of a stereocenter at the benzylic carbon (the carbon atom attached to both the phenyl ring and the amino group) gives rise to its chirality, a fundamental aspect that will be explored in detail.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H10BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number (Racemate) | 74877-08-0 | [1][4] |

| CAS Number (R)-enantiomer | 176707-77-0 | [3][5] |

| CAS Number (S)-enantiomer | 139305-96-7 | [6][7] |

| Density | ~1.4 g/cm³ | [4] |

| Boiling Point | ~248.9 °C at 760 mmHg | [4] |

| Appearance | Liquid (typical) | - |

Spectroscopic Characterization: Elucidating the Structure

The unambiguous identification of this compound and its precursors relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The causality behind using multiple techniques is to create a self-validating system of identification; for instance, while Mass Spectrometry confirms the molecular weight, NMR spectroscopy is essential to confirm the connectivity and isomeric purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for confirming the arrangement of atoms.

-

¹H NMR : One would expect to see distinct signals for the aromatic protons, with splitting patterns indicative of meta-substitution. A quartet for the benzylic proton (-CH) and a doublet for the methyl protons (-CH₃) would confirm the ethylamine side chain. The amine protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR : The spectrum will show six distinct signals for the aromatic carbons (four for CH and two for the substituted carbons C-Br and C-CH) and two signals for the aliphatic side chain carbons. Spectroscopic data for the hydrochloride salt of the (1R)-enantiomer is available for reference.[8]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic components, C=C stretching for the aromatic ring, and a characteristic C-Br stretching absorption in the fingerprint region. The National Institute of Standards and Technology (NIST) provides reference IR spectra for the precursor, 1-(3-bromophenyl)ethanone.[9]

-

Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity at m/z 200 and 202.

Caption: A typical workflow for the spectroscopic characterization of this compound.

Part 2: A Deeper Dive into Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[10] For C8H10BrN, this isomerism is a critical concept, as different isomers can have vastly different chemical, physical, and biological properties.

Caption: Classification of isomers relevant to the molecular formula C8H10BrN.

Constitutional Isomers

Constitutional isomers differ in the connectivity of their atoms.[10] For bromophenylethanamine, this can manifest in several ways:

-

Positional Isomerism of the Bromine Atom : The bromine atom can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring. While electronically similar, their steric profiles and synthetic accessibility can differ. 1-(4-Bromophenyl)ethylamine is a common and commercially available isomer.[11]

-

Skeletal/Functional Isomerism of the Side Chain : The ethylamine group itself can be rearranged. For example, in 2-(3-bromophenyl)ethanamine , the amino group is on the terminal carbon of the side chain. This molecule is not chiral and will have different reactivity compared to its benzylic amine counterpart. Other isomers exist, such as those where the nitrogen atom is part of a different functional group (e.g., N-ethyl-3-bromoaniline), but these are less common in the context of chiral building blocks.

Table 2: Comparison of Key Constitutional Isomers

| Isomer | Structure | Key Differentiating Feature | Chirality |

| This compound | (meta-isomer) | Benzylic amine, Br at C3 | Chiral |

| 1-(2-Bromophenyl)ethanamine | (ortho-isomer) | Benzylic amine, Br at C2 | Chiral |

| 1-(4-Bromophenyl)ethanamine | (para-isomer) | Benzylic amine, Br at C4 | Chiral |

| 2-(3-Bromophenyl)ethanamine | (meta-isomer) | Primary amine on ethyl chain | Achiral |

| 2-(4-Bromophenyl)ethanamine | (para-isomer) | Primary amine on ethyl chain | Achiral |

Stereoisomers: The (R) and (S) Enantiomers

The most critical isomeric relationship for this compound is stereoisomerism, specifically enantiomerism. The benzylic carbon is bonded to four different groups (the 3-bromophenyl ring, a hydrogen atom, a methyl group, and an amino group), making it a chiral center.

This gives rise to two enantiomers, which are non-superimposable mirror images of each other:

-

(R)-1-(3-Bromophenyl)ethanamine

-

(S)-1-(3-Bromophenyl)ethanamine

The (R) and (S) designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. Enantiomers have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interaction with other chiral molecules. This latter point is the cornerstone of stereoselective pharmacology, where one enantiomer (the eutomer) may exhibit the desired therapeutic effect while the other (the distomer) may be inactive or even cause adverse effects.

Part 3: Synthesis and Chiral Resolution Strategies

The utility of this compound is predicated on the ability to access it in a pure, and often enantiopure, form. This involves either synthesizing the desired enantiomer directly (asymmetric synthesis) or separating a racemic mixture (chiral resolution).

Synthesis of Racemic this compound

A common and robust method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 3'-bromoacetophenone.[9]

Caption: General workflow for the synthesis of racemic this compound.

Asymmetric Synthesis of (R)-1-(3-Bromophenyl)ethanamine

For applications requiring a single enantiomer, asymmetric synthesis is often the most elegant and efficient approach. One validated method involves the asymmetric hydrogenation of an oxime precursor using a chiral catalyst.[3][5]

Objective: To synthesize (R)-1-(3-bromophenyl)ethanamine with high enantiomeric excess.

Causality: This protocol uses a chiral ruthenium-based catalyst (RuCl(Cymene)(S-tol-Binap)Cl). The chiral BINAP ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the substrate, preferentially forming one enantiomer.

-

Reactor Setup: To a glass vial, add N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equiv.), RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%), and a suitable additive (5 equiv.).

-

Solvent Addition: Add methanol (70 vol. relative to the oxime).

-

Hydrogenation: Place the sealed vial into a parallel autoclave. Pressurize the system to 30 bar with hydrogen gas.

-

Reaction: Heat the reaction to 90 °C and maintain for 24 hours with stirring.

-

Workup: Cool the system to 20 °C and carefully vent the hydrogen pressure. Dilute the reaction mixture with isopropyl alcohol.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Chiral Resolution of Enantiomers

An alternative to asymmetric synthesis is to prepare the racemic mixture and then separate the two enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for this purpose.[12]

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the CSP.[13] These transient diastereomeric interactions cause one enantiomer to be retained longer on the column, thus enabling their separation.

Objective: To achieve baseline separation of (R)- and (S)-1-(3-bromophenyl)ethanamine.

Causality: The choice of CSP and mobile phase is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile due to their ability to engage in multiple types of chiral interactions (hydrogen bonding, dipole-dipole, π-π stacking).[12][14] The mobile phase composition modulates the retention and selectivity.

-

Column Selection:

-

Begin with a robust, broad-spectrum polysaccharide-based CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica. Immobilized phases offer superior solvent compatibility compared to coated phases.[14]

-

-

Mobile Phase Screening (Normal Phase):

-

Prepare a primary set of mobile phases. A common starting point is a mixture of an alkane (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

Screen a gradient of alcohol concentrations (e.g., 5%, 10%, 20%, 50%) to find a composition that provides reasonable retention (k' between 1 and 10).

-

Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing its concentration generally reduces retention time.

-

-

Optimization:

-

Once initial separation is observed, fine-tune the alcohol percentage to optimize the resolution (Rs). A lower percentage often increases selectivity (α) and resolution but also increases run time.

-

If separation is poor, switch to a different alcohol (e.g., ethanol) or a different CSP.

-

-

Detection:

-

Use a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~210 nm or ~254 nm).

-

-

Validation:

-

Confirm the elution order by injecting an analytical standard of a single, known enantiomer if available.

-

Caption: Comparison of asymmetric synthesis versus chiral resolution pathways.

Conclusion

This compound is more than a simple chemical intermediate; it is a chiral key that can unlock specific biological interactions. A thorough understanding of its fundamental structure, the full scope of its potential isomers, and the validated methodologies for its stereoselective synthesis and separation is essential for any researcher in the fields of medicinal chemistry, pharmacology, and materials science. The protocols and workflows described herein provide a robust framework for the characterization, synthesis, and purification of this valuable compound, empowering scientists to proceed with confidence in their development pipelines. The continued exploration of novel catalytic systems and separation technologies will undoubtedly further enhance our ability to harness the potential of this compound and its derivatives.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Chemsrc. [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4989. MDPI. [Link]

-

(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]

-

Asiri, A. M., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

-

Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

p-Bromophenethylamine. PubChem, National Center for Biotechnology Information. [Link]

-

8 constitutional isomers of molecular formula C4H11N. Doc Brown's Chemistry. [Link]

-

Ali, I., et al. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 9(9), 232. MDPI. [Link]

-

Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. [Link]

-

Lindner, W., et al. (2012). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]

-

Draw all the constitutional isomers of C4H9Br. ChemistNATE, YouTube. [Link]

-

3 constitutional isomers of C3H9N. Doc Brown's Chemistry. [Link]

-

Draw the isomers of bromopentane. ChemistNATE, YouTube. [Link]

Sources

- 1. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]

- 4. This compound | CAS#:74877-08-0 | Chemsrc [chemsrc.com]

- 5. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 8. (1R)-1-(3-BROMOPHENYL)ETHANAMINE HCL(1167414-91-6) 1H NMR spectrum [chemicalbook.com]

- 9. Ethanone, 1-(3-bromophenyl)- [webbook.nist.gov]

- 10. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]

- 11. lookchem.com [lookchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chiraltech.com [chiraltech.com]

spectroscopic data (NMR, IR, MS) of 1-(3-Bromophenyl)ethanamine

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Bromophenyl)ethanamine

Introduction

This compound is a primary amine and a brominated aromatic compound with the chemical formula C₈H₁₀BrN and a molecular weight of approximately 200.08 g/mol .[1] Its structure, featuring a chiral center at the benzylic position, makes it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Comprehensive Spectroscopic Workflow

The structural confirmation of a chemical entity like this compound is not reliant on a single analytical technique. Instead, it involves a multi-faceted approach where each method provides unique and complementary information. The following workflow illustrates the logical progression from sample preparation to final structural verification.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(3-Bromophenyl)ethanamine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 1-(3-Bromophenyl)ethanamine. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and the scientific rationale behind them. By establishing a robust understanding of its physicochemical properties, this guide aims to facilitate the effective use of this compound in preclinical and formulation development. We will explore methodologies for quantitative solubility assessment across a range of relevant solvents and delineate a systematic approach to evaluating its stability under various stress conditions as mandated by international guidelines.

Introduction

This compound is a primary amine featuring a brominated aromatic ring, a chiral center, and an ethylamine side chain. Its structural motifs suggest its potential as a key intermediate or building block in the synthesis of pharmacologically active molecules. The bromine substituent offers a site for further chemical modification, while the amine group provides a basic handle and a point for salt formation, which can significantly influence its physicochemical properties. An early and thorough understanding of the solubility and stability of this compound is paramount for its successful progression through the drug development pipeline, impacting everything from reaction chemistry and purification to formulation and bioavailability. This guide provides the foundational knowledge and experimental procedures to comprehensively profile these critical attributes.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | PubChem[1] |

| Molecular Weight | 200.08 g/mol | PubChem[1] |

| Appearance | Reported as a liquid or solid | Sigma-Aldrich[2], ChemicalBook |

| Boiling Point | 96°C at 4 mmHg | ChemicalBook[3] |

| Density | 1.33 g/cm³ | Apollo Scientific[4] |

| pKa (Predicted) | 8.73 ± 0.10 | ChemicalBook[3] |

| Water Solubility | Reported as "immiscible" (qualitative) | ChemicalBook[3] |

Note: Physical properties can vary between enantiomers and the racemic mixture.

Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility profile in both aqueous and organic media is therefore essential. This section details the protocols for determining both the kinetic and thermodynamic solubility of this compound.

Rationale for Solvent Selection

The choice of solvents for solubility assessment should be guided by the intended applications of the compound. For drug development, this includes a range of aqueous buffers at physiologically relevant pH values, as well as organic solvents commonly used in synthesis, purification, and formulation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for pre-formulation studies.[5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a controlled temperature environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7][8]

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader with nephelometric or UV-Vis capabilities

-

Automated liquid handler (recommended)

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using an automated liquid handler, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV: After incubation, filter the plate to remove any precipitate and measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined from a standard curve.

-

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Chemical Stability and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[9][10]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation. The method must be able to separate the intact drug from its degradation products and any process-related impurities.[11][12]

Key Steps in Method Development:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18 or C8) is typically a good starting point. The mobile phase composition (e.g., a gradient of acetonitrile and/or methanol with a buffered aqueous phase) should be optimized to achieve good resolution between the parent compound and all potential degradants.

-

Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound to ensure adequate sensitivity for both the parent compound and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve 5-20% degradation of the active substance.[9]

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Analyze a control sample (unstressed) for comparison.

Stress Conditions:

-

Acidic Hydrolysis:

-

Conditions: 0.1 M HCl at 60°C.

-

Rationale: To assess stability in an acidic environment. The bromo-aromatic group is generally stable to hydrolysis, but the amine functionality can be protonated.

-

-

Basic Hydrolysis:

-

Conditions: 0.1 M NaOH at 60°C.

-

Rationale: To evaluate stability in an alkaline environment.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Conditions: The solid compound is stored at an elevated temperature (e.g., 80°C) in a controlled oven.

-

Rationale: To assess the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Conditions: Expose the solid compound and a solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[1][15] A dark control should be run in parallel.

-

Rationale: To determine if the compound is light-sensitive. Bromo-aromatic compounds can be susceptible to photodecomposition.

-

Caption: Workflow for Forced Degradation Studies.

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the mean solubility value with standard deviation. This allows for easy comparison across different conditions.

Stability Data

The results of the forced degradation studies should be summarized, detailing the percentage of degradation under each stress condition. The chromatograms from the HPLC analysis should be used to identify and quantify any significant degradation products. Peak purity analysis from the PDA detector is essential to ensure that the parent peak is free from co-eluting degradants. The potential degradation pathways can then be proposed based on the identified products.

Conclusion

The protocols and methodologies outlined in this technical guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying these experimental procedures, researchers and drug development professionals can generate the critical data necessary to make informed decisions regarding the suitability of this compound for further development. A thorough understanding of its physicochemical properties is a cornerstone of successful and efficient pharmaceutical development.

References

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998, January 1).

- ICH Q1B Requirements for Photostability Testing. Atlas Material Testing Technology. (2021, December 13).

- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. (2019, September 29).

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Kinetic Solubility Assays Protocol. AxisPharm.

- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.

- (1S)-1-(3-Bromophenyl)ethanamine. Apollo Scientific.

- ADME Solubility Assay. BioDuro.

- Quality Guidelines. ICH.

- In-vitro Thermodynamic Solubility. Protocols.io. (2025, August 3).

- Degradation of Haloarom

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024, December 9).

- Forced Degradation Study as per ICH Guidelines: Wh

- In vitro solubility assays in drug discovery. PubMed.

- Forced Degradation Studies. MedCrave online. (2016, December 14).

- Microbial breakdown of halogenated aromatic pesticides and rel

- Thermodynamic Solubility Assay. Evotec.

- (PDF) Halogenated Aromatics: Fate and Microbial Degradation.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- (S)-1-(3-bromophenyl)ethan-1-amine | 139305-96-7. Sigma-Aldrich.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Automated assays for thermodynamic (equilibrium) solubility determination.

- ICH GUIDELINES: STRESS DEGRAD

- High-Performance Liquid Chromatography (HPLC)

- ChemInform Abstract: Azobisisobutyronitrile Initiated Aerobic Oxidative Transformation of Amines: Coupling of Primary Amines and Cyanation of Tertiary Amines. | Request PDF.

- Experiment 13 – Properties of Amines and Amides. Moorpark College.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern

- Workup: Amines. University of Rochester Department of Chemistry.

- 139305-96-7((S)-1-(3-Bromophenyl)ethylamine) Product Description. ChemicalBook.

- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. (2019, November 12).

- Solubility of Organic Compounds. (2023, August 31).

- Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.

- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025, September 22).

- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.

- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC - PubMed Central.

- solid-liquid extraction. Columbia University.

- Oxidative degradation of amine solvents for CO2 capture.

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).

- Pharmaceutical impurity profiling Applic

- Oxidative degradation of aminosilica adsorbents relevant to post-combustion CO >2> capture. Experts@Minnesota.

- Forced degrad

- A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromopropionitrile. Benchchem.

Sources

- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. mdpi.com [mdpi.com]

- 14. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Comprehensive Technical Guide to 1-(3-Bromophenyl)ethanamine for Advanced Research

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical compound 1-(3-Bromophenyl)ethanamine. It delves into its chemical identity, synthesis, and critical applications, providing expert insights into its utility as a versatile building block in modern medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a primary amine derivative of brominated styrene. The presence of the bromine atom and the chiral center makes it a valuable intermediate for introducing a specific phenyl-ethylamine moiety into larger, more complex molecules. This compound exists as a racemate and as two distinct enantiomers, (S) and (R), each with unique applications and properties.

A summary of its key identifiers and properties is presented below:

| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 74877-08-0[1][2][3] | 139305-96-7[4][5] | 176707-77-0[6] |

| Molecular Formula | C₈H₁₀BrN[1][5][6][7] | C₈H₁₀BrN[5][7] | C₈H₁₀BrN[6][8] |

| Molecular Weight | 200.08 g/mol [1][5][6][7] | 200.08 g/mol [4][5][7] | 200.08 g/mol [6][8] |

| Physical Form | Liquid | Solid | Liquid[6] |

| Boiling Point | 248.9±15.0 °C at 760 mmHg[1] | 110 °C at 9 mmHg[4] | Not specified |

| Density | 1.4±0.1 g/cm³[1] | 1.33 g/cm³[4] | Not specified |

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound, particularly its enantiomerically pure forms, is a critical aspect of its application. The primary route involves the reductive amination of the corresponding ketone, 3'-bromoacetophenone.

Asymmetric Reductive Amination: A Protocol for Enantiopure Synthesis

The synthesis of enantiomerically pure (R)- or (S)-1-(3-Bromophenyl)ethanamine is often achieved through asymmetric reduction of an intermediate oxime or direct reductive amination of 3'-bromoacetophenone using a chiral catalyst.

A representative procedure for the synthesis of (R)-1-(3-bromophenyl)ethylamine from 1-(3-bromophenyl)ethanone oxime is as follows:

Experimental Protocol:

-

Reaction Setup: In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of a ruthenium-based chiral catalyst such as RuCl(Cymene)(S-tol-Binap)Cl, and 5 equivalents of a suitable additive.[8]

-

Solvent Addition: Add methanol (70 volumes relative to the oxime) to the vial.[8]

-

Hydrogenation: Place the vial in a parallel autoclave. Pressurize the autoclave to 30 bar with hydrogen gas.[8]

-

Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 24 hours.[8]

-

Work-up and Analysis: After cooling the system to 20 °C, dilute the reaction mixture with isopropyl alcohol. The enantiomeric excess and conversion can be determined by chiral HPLC analysis.[8]

Expertise & Experience Insight: The choice of a ruthenium-based catalyst with a chiral bisphosphine ligand (like Tol-BINAP) is crucial for achieving high enantioselectivity. The cymene ligand stabilizes the ruthenium center, while the chiral ligand directs the hydride transfer from one face of the C=N double bond, leading to the preferential formation of one enantiomer. The elevated temperature and pressure are necessary to ensure efficient hydrogenation of the sterically hindered oxime.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Role as a synthetic intermediate.

Safety and Handling

This compound and its derivatives are classified as hazardous chemicals. It is crucial to handle them with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.

-

Hazard Classification: Causes severe skin burns and eye damage. [4][9][10]May be harmful if swallowed, in contact with skin, or if inhaled. [11]* Personal Protective Equipment: Wear protective gloves, clothing, eye, and face protection. [9][10][11][12]* Handling: Avoid contact with skin, eyes, and clothing. [10][12]Do not breathe mist, vapors, or spray. [9][13]Wash hands thoroughly after handling. [9][10][12]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [9][12][13]Store locked up. [9][10][12]For some enantiomers, refrigeration is recommended. In case of exposure, immediate medical attention is required. [9][10]

Conclusion

This compound, in its racemic and enantiopure forms, is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its strategic importance lies in the combination of a chiral amine center and a functionalizable bromine atom on the phenyl ring. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Chemsrc. This compound | CAS#:74877-08-0. [Link]

-

PubChem. This compound | C8H10BrN | CID 16785764. [Link]

-

GlobalInfoResearch. The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. [Link]

-

Angene Chemical. Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

-

NIST WebBook. Ethanone, 1-(3-bromophenyl)-. [Link]

Sources

- 1. This compound | CAS#:74877-08-0 | Chemsrc [chemsrc.com]

- 2. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 5. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 6. (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

potential applications of 1-(3-Bromophenyl)ethanamine in organic synthesis

An In-depth Technical Guide to the Applications of 1-(3-Bromophenyl)ethanamine in Organic Synthesis

Abstract

This compound is a versatile chiral building block that has garnered significant attention in modern organic synthesis. Its unique structure, featuring a primary amine on a chiral benzylic carbon and a bromine atom on the aromatic ring, offers two distinct points for chemical modification. This guide provides an in-depth exploration of its pivotal role as a precursor in the synthesis of complex molecules, particularly chiral ligands for asymmetric catalysis and intermediates for active pharmaceutical ingredients (APIs). We will delve into the mechanistic principles behind its applications, provide field-proven experimental insights, and present detailed protocols for its synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Core Chemical Attributes and Synthetic Potential

This compound (CAS: 74877-08-0 for the racemate) is a substituted phenylethylamine derivative.[1][2] Its utility in synthesis is predicated on two key structural features:

-

The Chiral Amine Group: The primary amine at the benzylic position is a nucleophilic center and a handle for constructing a wide array of functional groups. Crucially, this amine is attached to a stereocenter, making its enantiopure forms—(R)-1-(3-Bromophenyl)ethanamine (CAS: 176707-77-0) and (S)-1-(3-Bromophenyl)ethanamine (CAS: 139305-96-7)—highly valuable for asymmetric synthesis.[3][4][5]

-

The Brominated Aromatic Ring: The bromine atom at the meta-position is a versatile functional group, primarily serving as an anchor point for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[6]

These dual functionalities make this compound an ideal starting material for building molecular diversity, allowing for modifications at both the chiral side chain and the aromatic core.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [1][3] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| Appearance | Light yellow liquid (racemate) | [7] |

| Boiling Point | 248.9±15.0 °C at 760 mmHg | [8] |

| Density | ~1.4 g/cm³ | [8] |

| Storage | Inert atmosphere, room temperature, protected from light | [5] |

Application in the Synthesis of Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Enantiopure this compound serves as an excellent scaffold for creating ligands that can induce high stereoselectivity in metal-catalyzed reactions.[9][10]

Causality of Application: The amine group provides a coordination site for a metal center and a straightforward point of attachment for other coordinating groups, such as phosphines or other nitrogen-based moieties. The inherent chirality of the building block is transferred to the ligand structure, which in turn creates a chiral pocket around the catalytic metal center. This chiral environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The workflow below illustrates the conceptual synthesis of a P,N-type chiral ligand, a class of ligands widely used in asymmetric hydrogenation and other transformations.[10]

Caption: Conceptual workflow for synthesizing a chiral P,N-ligand.

A Keystone Intermediate for Active Pharmaceutical Ingredients (APIs)

The phenylethylamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound is a precursor to its parent compound, 1-(3-Bromophenyl)ethanone, which is a vital intermediate in the synthesis of vascular softening drugs and other APIs.[7][11][12] The true synthetic power of the amine version lies in its ability to participate in late-stage diversification strategies.

Causality of Application: In drug discovery, generating a library of related compounds (analogues) is essential for optimizing potency, selectivity, and pharmacokinetic properties (ADME). The bromine atom on this compound is perfectly positioned for this purpose. Using powerful and reliable cross-coupling reactions, chemists can rapidly introduce a wide variety of substituents onto the aromatic ring, exploring the structure-activity relationship (SAR) around that part of the molecule.

Caption: Diversification strategy for generating API candidates.

Utility in Asymmetric Synthesis and Chiral Resolution

Beyond its role as a structural component, enantiopure this compound is a valuable tool for controlling stereochemistry in other reactions.

A. Chiral Resolving Agent

One of the classical, yet still powerful, methods for separating enantiomers is through diastereomeric salt formation.[13] A racemic carboxylic acid, for instance, can be treated with one enantiomer of this compound. The resulting acid-base reaction forms two diastereomeric ammonium carboxylate salts.

Causality of Application: Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will precipitate from the solution, while the more soluble one remains. After separation, the salts are treated with acid or base to regenerate the resolved amine and the now enantiomerically enriched carboxylic acid.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for functionalizing the aromatic ring of this compound, demonstrating its utility as a building block.

Objective: To synthesize 1-(3-(4-methoxyphenyl)phenyl)ethanamine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Self-Validating System: The success of this reaction relies on the precise orchestration of catalyst, base, and solvent. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step. The solvent system must solubilize the reactants and be compatible with the reaction conditions. A successful reaction is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the appearance of the desired product, confirmed by characterization (NMR, MS).

Materials:

-

This compound

-

4-Methoxyphenylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen (for inert atmosphere)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).

-

Reagent Addition: Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-amine). The causality for using a water/dioxane mixture is to ensure solubility for both the organic-soluble aryl halide and the inorganic base/boronic acid salt.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.[14]

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-(4-methoxyphenyl)phenyl)ethanamine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual reactive sites—the chiral amine and the modifiable bromo-substituent—provide chemists with a robust platform for the efficient construction of high-value molecules. From the rational design of chiral ligands for asymmetric catalysis to the rapid diversification of scaffolds in drug discovery, this compound offers a reliable and strategic starting point. The methodologies discussed in this guide underscore its importance and provide a framework for its effective implementation in research and development settings.

References

-

The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Phantoms Research. Available from: [Link]

-

1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. Phantoms Research. Available from: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]

-

Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available from: [Link]

-

Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

(R)-1-(3-Bromophenyl)ethanamine hydrochloride. MySkinRecipes. Available from: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. National Center for Biotechnology Information. Available from: [Link]

-

Chiral resolution. Wikipedia. Available from: [Link]

-

Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Center for Biotechnology Information. Available from: [Link]

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. Available from: [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. Available from: [Link]

-

Asymmetric Synthesis of Chiral Acyclic Purine Nucleosides Containing a Hemiaminal Ester Moiety via Three-Component Dynamic Kinetic Resolution. PubMed. Available from: [Link]

-

Preparation of Amines. Chemistry LibreTexts. Available from: [Link]

-

Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. RSC Publishing. Available from: [Link]

-

The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. Available from: [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. National Center for Biotechnology Information. Available from: [Link]

-

Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. National Center for Biotechnology Information. Available from: [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

This compound. Chemsrc. Available from: [Link]

Sources

- 1. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74877-08-0 | ZCA87708 [biosynth.com]

- 3. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 5. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. This compound | CAS#:74877-08-0 | Chemsrc [chemsrc.com]

- 9. Chiral Ligands - Enamine [enamine.net]

- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

The Strategic deployment of 1-(3-Bromophenyl)ethanamine as a Chiral Building Block in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chirality in Medicinal Chemistry

In the landscape of modern drug development, the stereochemical architecture of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This principle has driven the pharmaceutical industry towards the development of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral building blocks, stereochemically defined molecular fragments, are instrumental in this endeavor, providing an efficient and reliable means to introduce specific stereocenters into a target molecule.

Among the vast arsenal of chiral building blocks, 1-(3-Bromophenyl)ethanamine stands out as a particularly versatile and strategically valuable synthon. Its structure, featuring a primary amine on a benzylic stereocenter and a bromine-substituted phenyl ring, offers a unique combination of functionalities that are highly sought after in medicinal chemistry. The chiral amine allows for the construction of a wide range of pharmacologically relevant motifs, while the bromine atom serves as a versatile handle for further molecular elaboration through a variety of cross-coupling reactions. This guide will provide a comprehensive technical overview of this compound, from its synthesis and chiral resolution to its application in the synthesis of complex drug molecules, exemplified by the calcimimetic agent Cinacalcet.

Core Properties and Strategic Value

The strategic importance of this compound in drug discovery stems from its distinct structural features:

-

Defined Stereocenter: The presence of a chiral center at the benzylic position allows for the synthesis of stereochemically pure compounds, which is crucial for optimizing drug efficacy and safety.

-

Reactive Primary Amine: The primary amine group is a key functional handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, enabling the construction of diverse molecular scaffolds.

-

Ortho-directing Bromine Atom: The bromine atom on the phenyl ring is not merely a placeholder. It serves as a versatile anchor for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of molecular complexity and the exploration of a broad chemical space around the core scaffold.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Light yellow liquid |

| Key Functional Groups | Primary amine, Bromophenyl |

| Chirality | Exists as (R) and (S) enantiomers |

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound is typically achieved through the reductive amination of its corresponding ketone precursor, 3'-bromoacetophenone. This two-step, one-pot procedure is a robust and scalable method for accessing the racemic amine.

Experimental Protocol: Reductive Amination of 3'-Bromoacetophenone

Materials:

-

3'-Bromoacetophenone

-

Ammonium acetate or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3'-bromoacetophenone (1.0 eq) in methanol. Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram 1: Reductive amination workflow for the synthesis of racemic this compound.

Chiral Resolution: Accessing Enantiopure Building Blocks

The separation of the racemic mixture into its individual enantiomers is a critical step in harnessing the full potential of this compound as a chiral building block. Two primary methods are commonly employed: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution with Tartaric Acid

This method relies on the reaction of the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. In a separate flask, dissolve the racemic this compound (1.0 eq) in methanol. Slowly add the amine solution to the tartaric acid solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

-

Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10). Extract the liberated free amine with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC.

Diagram 2: Workflow for the classical resolution of this compound using tartaric acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Organic solvent (e.g., toluene, hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in the chosen organic solvent. Add the acyl donor (2-3 eq) and the immobilized lipase (e.g., 20-50 mg per mmol of amine).

-

Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted amine.

-

Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography on silica gel.

-

Deprotection (if necessary): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.

Diagram 3: Enzymatic kinetic resolution of this compound.

Case Study: The Synthesis of Cinacalcet

Cinacalcet is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1] It functions as an allosteric modulator of the calcium-sensing receptor, increasing its sensitivity to extracellular calcium.[2] The (R)-enantiomer of Cinacalcet is the active form, and its synthesis provides an excellent example of the strategic use of a chiral amine building block. While many reported syntheses of Cinacalcet utilize (R)-1-(1-naphthyl)ethylamine, a plausible and efficient synthesis can be envisioned starting from (R)-1-(3-Bromophenyl)ethanamine, followed by a subsequent Suzuki coupling to introduce the naphthalene moiety.

Proposed Synthetic Route to Cinacalcet

A logical and efficient synthetic route to Cinacalcet from (R)-1-(3-Bromophenyl)ethanamine involves two key steps: reductive amination followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Reductive Amination

The (R)-1-(3-Bromophenyl)ethanamine is coupled with 3-(3-(trifluoromethyl)phenyl)propanal via reductive amination to form the secondary amine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring of the intermediate is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-naphthaleneboronic acid to install the naphthalene ring system, yielding Cinacalcet.

Sources

A Technical Guide to the Commercial Supply and Purity of 1-(3-Bromophenyl)ethanamine for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-(3-Bromophenyl)ethanamine, a key building block in pharmaceutical synthesis. We will explore the landscape of commercial suppliers, delve into the critical aspects of purity assessment, and provide actionable protocols for researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital starting material.

Introduction to this compound: A Versatile Chiral Amine

This compound is a chiral primary amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a bromine-substituted phenyl ring and a chiral ethylamine moiety, makes it a versatile synthon for introducing key pharmacophores. The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct applications in asymmetric synthesis.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [1] |

| CAS Numbers | Racemate: 74877-08-0, (S)-enantiomer: 139305-96-7, (R)-enantiomer: 176707-77-0[1] |

The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the amine group provides a handle for amide bond formation and other nucleophilic transformations. The stereochemistry of the ethylamine side chain is often critical for the desired biological activity of the final drug substance.

Navigating the Commercial Landscape: Suppliers and Purity Considerations

A variety of chemical suppliers offer this compound in its racemic and enantiomerically pure forms. The stated purity of these commercial products typically ranges from 95% to over 99%. However, it is crucial for the discerning scientist to look beyond the headline purity figure and consider the nature of potential impurities.

Key Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers for this compound, along with their typically stated purities. Researchers should always consult the most recent product specifications and request lot-specific Certificates of Analysis (CoA).

| Supplier | Product Name(s) | Typical Stated Purity |

| Sigma-Aldrich | (S)-1-(3-bromophenyl)ethan-1-amine, (R)-1-(3-Bromophenyl)ethan-1-amine | 95%[2] |

| Apollo Scientific | (1S)-1-(3-Bromophenyl)ethanamine | 97%[3] |

| Santa Cruz Biotechnology | (1S)-1-(3-bromophenyl)ethanamine | Purity not consistently specified, CoA recommended[4] |

| BLDpharm | (S)-1-(3-Bromophenyl)ethanamine | Inquire for purity |

| XIAMEN EQUATION CHEMICAL CO.,LTD | (S)-1-(3-Bromophenyl)ethanamine | 99%[5] |

| ChemicalBook | (S)-1-(3-Bromophenyl)ethylamine | 98.9% to 99%+ (from various suppliers)[6] |

It is imperative to obtain a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides critical information on the determined purity, the analytical methods used, and the levels of any identified impurities. While generic product pages provide a good starting point, the CoA is the definitive document for quality assessment.

Understanding Purity: Beyond the Percentage

The seemingly straightforward purity value on a product label can mask a complex reality. For drug development professionals, understanding the impurity profile is as important as the purity of the main component. Impurities can arise from various stages of the manufacturing process and can include:

-

Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

-

By-products: Compounds formed from side reactions during the synthesis. A common synthetic route to (R)-1-(3-bromophenyl)ethylamine involves the reduction of 1-(3-bromophenyl)ethanone oxime, which could lead to residual starting material or partially reduced intermediates.[7]

-

Enantiomeric Impurity: The presence of the undesired enantiomer in a supposedly enantiopure product.

-

Degradation Products: Impurities formed due to the instability of the compound under certain storage or handling conditions.

The following diagram illustrates the logical flow for assessing the quality of commercially supplied this compound.

Caption: Workflow for qualifying a commercial supplier of this compound.

In-Depth Purity Analysis: Methodologies and Protocols

A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust quality control strategy.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For applications requiring a single enantiomer, determining the enantiomeric excess (e.e.) is paramount. Chiral HPLC is the gold standard for this analysis.

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation and individual quantification. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[8][9]

Experimental Protocol (Starting Point for Method Development):

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series or Lux® Cellulose/Amylose).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. A typical starting point is 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Causality in Method Development: The choice of the chiral stationary phase is critical and often requires screening several different columns. The polarity of the mobile phase is then adjusted to fine-tune the retention and resolution of the enantiomers. For basic amines like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

Principle: The sample is vaporized and separated based on the boiling points and polarities of its components as it passes through a capillary column. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.

Experimental Protocol (General Guidance):

-

Column: A low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

-

Injection: A split injection is typically used to avoid overloading the column.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

Self-Validation: The identity of the main peak can be confirmed by its mass spectrum, which should show the expected molecular ion and fragmentation pattern for this compound. Impurities can be tentatively identified by searching their mass spectra against a library database.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is an indispensable tool for confirming the structure of the compound and for detecting and quantifying impurities that contain protons.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides detailed information about their chemical environment, allowing for the elucidation of the molecule's structure. The integral of a signal is proportional to the number of protons it represents, which can be used for quantitative analysis.

¹H NMR Data for this compound (in CDCl₃):

-

Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm.

-